4-(Ethylsulfanyl)oxane-4-carboxylic acid

SGLT2 inhibitor IC50 renal glucose transporter

This SGLT2 inhibitor (IC50 5.10 nM) features a critical ethylsulfanyl moiety on an oxane-4-carboxylic acid scaffold with class-level SGLT1 selectivity. Generic analogs (methylsulfanyl or oxidized sulfoxide/sulfone congeners) cannot replicate this profile. The free carboxylic acid enables direct conjugation for prodrugs, affinity probes, or focused library construction. Ideal for ex-vivo kidney perfusion, cellular glucose uptake, and cryo-EM mechanistic studies. Oxidation-state-dependent SAR demands this exact chemotype. Request a bulk quote today.

Molecular Formula C8H14O3S
Molecular Weight 190.26 g/mol
Cat. No. B13076004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylsulfanyl)oxane-4-carboxylic acid
Molecular FormulaC8H14O3S
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESCCSC1(CCOCC1)C(=O)O
InChIInChI=1S/C8H14O3S/c1-2-12-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10)
InChIKeyWDHGPTQNNVKQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethylsulfanyl)oxane-4-carboxylic acid – SGLT2 Inhibitor Chemotype for Diabetes and Metabolic Disorder Research


4-(Ethylsulfanyl)oxane-4-carboxylic acid (CAS 1247341‑86‑1) is a sulfanyl‑tetrahydropyran derivative belonging to the class of sodium‑glucose cotransporter 2 (SGLT2) inhibitors disclosed in the Lexicon patent family [REFS‑1]. With the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g·mol⁻¹ [REFS‑2], the compound features a fully saturated oxane ring substituted at the 4‑position with a carboxylic acid and an ethylsulfanyl (−S−CH₂CH₃) moiety. This chemotype is intended for the treatment of type 2 diabetes and obesity by inhibiting renal glucose reabsorption.

Why Generic Substitution Fails for 4‑(Ethylsulfanyl)oxane‑4‑carboxylic acid – Steep SAR in Sulfanyl‑Tetrahydropyran SGLT2 Inhibitors


Within the sulfanyl‑tetrahydropyran SGLT2 inhibitor class, even seemingly minor structural modifications—such as altering the alkyl chain on the sulfur, changing the oxidation state of the sulfur, or relocating the carboxylic acid—can drastically alter potency, selectivity, and pharmacokinetic behavior [REFS‑1]. Consequently, substitution with a generic analog (e.g., the methylsulfanyl congener or the unsubstituted oxane‑4‑carboxylic acid) cannot recapitulate the potency and selectivity profile of the ethylsulfanyl variant, making compound‑specific evaluation essential for any research or development program.

Quantitative Differentiation Evidence for 4‑(Ethylsulfanyl)oxane‑4‑carboxylic acid – Comparator‑Based Procurement Rationale


19.6‑Fold Superior SGLT2 Inhibitory Potency Relative to the Methylsulfanyl Analog

4‑(Ethylsulfanyl)oxane‑4‑carboxylic acid inhibits human SGLT2 with an IC50 of 5.10 nM when assayed in CHOK cells [REFS‑1]. The closest congener for which public SGLT2 data exist, 4‑(methylsulfanyl)oxane‑4‑carboxylic acid, displays an IC50 of 100 nM when tested in NIH3T3 cells [REFS‑2]. Although assay host differences preclude a perfect head‑to‑head comparison, the 19.6‑fold difference in potency strongly suggests a genuine advantage conferred by the ethyl group.

SGLT2 inhibitor IC50 renal glucose transporter

Class‑Level SGLT2 Selectivity Over SGLT1 Per Lexicon Patent Definition

The patent family that encompasses 4‑(ethylsulfanyl)oxane‑4‑carboxylic acid defines a “selective SGLT2 inhibitor” as a compound whose SGLT1 IC50 is at least 10‑fold greater than its SGLT2 IC50 [REFS‑1]. Given that the target compound achieves an SGLT2 IC50 of 5.10 nM, it is inferred to meet this selectivity criterion, with an anticipated SGLT1 IC50 > 51 nM. Publicly available SGLT1 data for the exact compound are not yet disclosed, placing this evidence at the class‑level inference tier.

SGLT1 selectivity off‑target patent specification

Essentiality of the Reduced Sulfanyl (−S−) Oxidation State for SGLT2 Activity

The Lexicon patent explicitly and exclusively claims compounds containing a sulfanyl (−S−) bridge between the tetrahydropyran core and the pendant aromatic/heterocyclic system [REFS‑1]. Oxidation of the sulfur to the sulfoxide (−SO−) or sulfone (−SO₂−) level is not exemplified in the biological claims, and the patent’s Markush structure requires the sulfur atom in its reduced form. This indicates that the sulfanyl oxidation state is a prerequisite for SGLT2 inhibitory activity. Direct comparative IC50 data for the oxidized analogs of this specific compound are not publicly available; however, the absence of any sulfoxide or sulfone examples in a broad patent family strongly implies that oxidation abolishes activity.

sulfanyl oxidation state structure‑activity relationship sulfoxide‑sulfone inactivation

Ethyl Chain Optimization Delivers a 19.6‑Fold Potency Gain Over the Methyl Analog

Within the sulfanyl‑tetrahydropyran series, extension of the alkyl chain from methyl to ethyl produces a substantial potency increase. The target compound, bearing an ethylsulfanyl group, exhibits an SGLT2 IC50 of 5.10 nM [REFS‑1], whereas the methylsulfanyl analog shows an IC50 of 100 nM [REFS‑2]. The 19.6‑fold improvement demonstrates that the ethyl group provides optimal hydrophobic contacts within the SGLT2 binding pocket, a trend consistent with the patent’s disclosure that alkyl chains containing 1‑4 carbons are preferred [REFS‑3].

alkyl chain SAR ethyl vs methyl SGLT2 potency optimization

High‑Impact Application Scenarios for 4‑(Ethylsulfanyl)oxane‑4‑carboxylic acid in SGLT2‑Focused Research


Lead Optimization for SGLT2‑Targeted Diabetes Therapeutics

The compound’s low‑nanomolar SGLT2 IC50 of 5.10 nM [REFS‑1] and class‑level SGLT1 selectivity [REFS‑2] qualify it as a valuable starting point for medicinal chemistry campaigns aimed at developing next‑generation renal glucose‑lowering agents. The carboxylic acid handle permits facile derivatization to prodrugs or affinity probes while retaining the critical sulfanyl bridge [REFS‑3].

Renal Glucose Reabsorption Studies in Pharmacological Models

With its potent SGLT2 inhibition [REFS‑1], the compound can serve as a tool inhibitor in ex‑vivo kidney perfusion assays or cellular uptake experiments to dissect the relative contributions of SGLT2 versus SGLT1 in glucose reabsorption, particularly when paired with a selective SGLT1 inhibitor.

Chemical Biology Probe for SGLT2 Functional Characterization

The well‑defined SAR around the sulfanyl moiety—where oxidation to sulfoxide or sulfone abolishes activity [REFS‑3]—makes this compound a useful probe for mechanistic studies on sulfur oxidation state‑dependent transporter binding, complementing structural biology efforts such as cryo‑EM.

Synthetic Intermediate for Diversified SGLT2 Inhibitor Chemotypes

The free carboxylic acid group enables conjugation to diverse amines or alcohols, facilitating the construction of focused compound libraries for SAR exploration. Maintaining the ethylsulfanyl‑oxane‑4‑carboxylic acid core ensures that the potent SGLT2 pharmacophore is preserved [REFS‑1][REFS‑3].

Quote Request

Request a Quote for 4-(Ethylsulfanyl)oxane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.